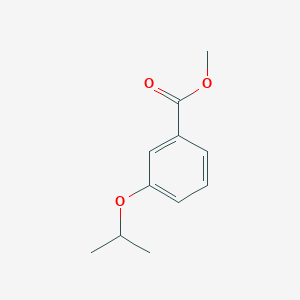

Methyl 3-isopropoxybenzoate

Descripción general

Descripción

“Methyl 3-isopropoxybenzoate” is a chemical compound with the CAS Number: 350989-42-3 . It is also known as “3-Isopropoxy-benzoic acid methyl ester” and "Benzoic acid, 3-(isopropyl)oxy-, methyl ester" .

Molecular Structure Analysis

The molecular formula of “Methyl 3-isopropoxybenzoate” is C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-8(2)14-10-6-4-5-9(7-10)11(12)13-3/h4-8H,1-3H3 . The molecular weight is 194.23 .Aplicaciones Científicas De Investigación

Effects on Adipocyte Differentiation

Methyl 3-isopropoxybenzoate, as part of the paraben family, has been studied for its effects on adipogenesis. Parabens, including methylparaben, promote adipocyte differentiation in murine 3T3-L1 cells. This differentiation is evident in adipocyte morphology, lipid accumulation, and mRNA expression of specific markers. The study highlights that the adipogenic potency of parabens increases with the length of the linear alkyl chain, and this family of compounds activates the glucocorticoid receptor and/or peroxisome proliferator-activated receptor γ in preadipocytes (Hu et al., 2013).

Structural Analysis and Pharmaceutical Activity

Methyl 4-hydroxybenzoate, a related compound to Methyl 3-isopropoxybenzoate, has been analyzed for its structure and pharmaceutical activity. The study involves examining the single-crystal structure, Hirshfeld surface analysis, and computational calculations. The research finds a strong correlation between the experimental FT-IR spectrum and the computed vibrational spectra, indicating insights into the molecular determinants underlying its pharmaceutical activity (Sharfalddin et al., 2020).

DNA Damage Potential After Light Irradiation

A study on Methyl paraben (MP), a compound similar to Methyl 3-isopropoxybenzoate, indicates its potential to cause DNA damage following sunlight irradiation. This research shows that MP and its photoproducts, after exposure to sunlight, could lead to oxidative DNA damage, highlighting the importance of considering light exposure in the safe use of such compounds (Okamoto et al., 2008).

Neuroprotective Effects

Methyl 3,4-Dihydroxybenzoate, another related compound, demonstrates neuroprotective effects against oxidative damage in SH-SY5Y (human neuroblastoma cells). This study indicates the compound's efficacy in mitigating oxidative stress and inhibiting apoptosis, suggesting potential applications in treating neurodegenerative diseases (Cai et al., 2016).

Propiedades

IUPAC Name |

methyl 3-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-10-6-4-5-9(7-10)11(12)13-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWWRXCPQAQURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-isopropoxybenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea](/img/structure/B3041661.png)